molecular formula C26H33N5O4 B4155318 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide

Cat. No.: B4155318
M. Wt: 479.6 g/mol
InChI Key: CEHRVEDJTJDDPD-UHFFFAOYSA-N
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Description

“N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide” is a complex organic compound. It is a member of benzamides . The molecular formula of this compound is C26H33N5O4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 479.571 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass is 365.21032711 g/mol .

Future Directions

The compound and its analogs could be further studied for their potential therapeutic effects. For instance, similar compounds have shown promise as potential drug candidates for the treatment of osteoporosis and other bone diseases associated with excessive bone resorption .

Properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-19(2)26(33)30-16-14-29(15-17-30)22-9-5-4-8-21(22)27-25(32)20-10-11-23(24(18-20)31(34)35)28-12-6-3-7-13-28/h4-5,8-11,18-19H,3,6-7,12-17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRVEDJTJDDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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